4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is a heterocyclic compound that contains a triazole ring with hydroxymethyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . The reaction is carried out under neutral conditions, facilitating the addition of glycidol to isocyanates followed by intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
4-Methylimidazole: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly important for its role as an enzyme inhibitor and its potential therapeutic applications.
Properties
Molecular Formula |
C3H5N3O3 |
---|---|
Molecular Weight |
131.09 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C3H5N3O3/c7-1-6-2(8)4-5-3(6)9/h7H,1H2,(H,4,8)(H,5,9) |
InChI Key |
VTJNUKAZDOJBIK-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)NNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.